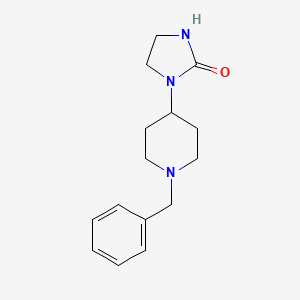

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

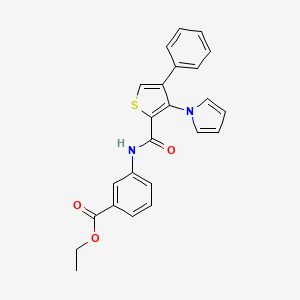

The compound 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a derivative of imidazolidin-2-one, which is a chemical structure of interest in medicinal chemistry due to its potential therapeutic applications. This compound is related to various derivatives that have been synthesized and evaluated for their pharmacological activities, including anti-Alzheimer's, antimicrobial, and cannabinoid receptor agonist activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of Schiff's bases, reduction, and alkylation reactions. For instance, novel benzylated imidazolidin-2-one derivatives were synthesized based on the lead compound donepezil, a major drug for Alzheimer's disease management. These compounds were characterized by structural conformity and purity using various techniques . Another related synthesis involved the in situ reduction of Schiff's bases followed by alkylation to produce novel compounds with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including X-ray crystallography. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing planar benzothiazol and imidazol rings with a dihedral angle between them and a chair conformation of the piperidin ring .

Chemical Reactions Analysis

The chemical reactions involving imidazolidin-2-one derivatives are diverse and include interactions with various biological targets. For instance, 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, indicating their potential in modulating chemical reactions in the brain .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-one derivatives are influenced by their structural modifications. Systematic modification of physicochemical properties, such as lipophilicity and basicity, was used to optimize the pharmacokinetic profile and reduce off-target activity in the development of selective cannabinoid CB2 receptor agonists . The crystal packing and conformation of arylidene-imidazolone derivatives have been studied, revealing the influence of substituents on the molecule's geometry and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

"1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one" derivatives have shown promise as potential anti-Alzheimer's agents. Research indicates that derivatives synthesized based on the lead compound donepezil, which is a major drug for managing Alzheimer's disease, displayed excellent anti-Alzheimer's profiles. These derivatives were evaluated through in-vivo (behavioral studies) and in-vitro (biochemical assays) using appropriate animal models against donepezil, highlighting their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Antihypertensive Drug Development

Another study explored novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety, which exhibited selective alpha 2-adrenoceptor ligand activity. This property indicates their potential use in medical applications attributed to alpha 2-adrenoceptor agonists. Specifically, the study highlighted the possibility of using these compounds as centrally acting antihypertensive drugs, providing a new avenue for the treatment of hypertension (Sa̧czewski et al., 2008).

Anti-Tumor Activity

Compounds containing the "this compound" structure have been synthesized with potential anti-tumor properties. A specific study demonstrated that certain derivatives exhibited significant cytotoxic effects against human hepatocellular carcinoma cell lines. This suggests their utility as potential therapeutic agents in cancer treatment (Elhady, 2015).

Antibacterial Agents

Research into imidazolidine-4-one derivatives for novel chemosensitizers of Staphylococcus aureus MRSA has shown promising results. These studies indicate that the compounds could improve antibiotics' effectiveness against resistant strains, offering a new strategy in combating bacterial resistance (Matys et al., 2015).

Antitubercular Agents

A study on 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives identified molecules with significant antitubercular activity. These findings suggest a potential role for such compounds in treating tuberculosis, a pressing global health issue (Raju et al., 2020).

Wirkmechanismus

Target of Action

The primary target of the compound “1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one” is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release . The compound’s mode of action involves binding to the NLRP3 inflammasome, reducing its ATPase activity .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway, which is involved in the immune response to stimuli . By inhibiting the NLRP3 inflammasome, the compound prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on inflammation and immune response.

Result of Action

The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a decrease in inflammation and immune response, which could be beneficial in conditions where the NLRP3 inflammasome is overactive.

Biochemische Analyse

Biochemical Properties

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they influence the regulation of acetylcholine levels in the nervous system. The compound exhibits inhibitory activity against these enzymes, which can have implications for the development of treatments for neurological disorders such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the integrated stress response and increase levels of activating transcription factor 4 in transformed cells . This activation can lead to changes in gene expression and cellular metabolism, impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cholinesterase enzymes, binding to the active site and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound’s ability to activate the integrated stress response involves binding to specific proteins that regulate this pathway, leading to changes in gene expression and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins that influence its localization and accumulation. These interactions are essential for the compound’s activity and function within the cellular environment.

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with proteins involved in stress response pathways and cellular metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(1-benzylpiperidin-4-yl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15-16-8-11-18(15)14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGWSNDIQYWPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)

![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)